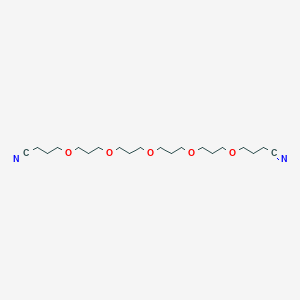
5,9,13,17,21-Pentaoxapentacosanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9,13,17,21-Pentaoxapentacosanedinitrile is a synthetic organic compound characterized by the presence of multiple ether and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13,17,21-Pentaoxapentacosanedinitrile typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the ether backbone: This can be achieved through Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions.
Introduction of nitrile groups: The nitrile groups can be introduced via nucleophilic substitution reactions using cyanide ions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,9,13,17,21-Pentaoxapentacosanedinitrile can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used for introducing nitrile groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,9,13,17,21-Pentaoxapentacosanedinitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9,13,17-Tetraoxapentacosanedinitrile: Similar structure but with one less ether group.
5,9,13,17,21-Pentaoxapentacosane: Similar structure but without nitrile groups.
Uniqueness
5,9,13,17,21-Pentaoxapentacosanedinitrile is unique due to its combination of multiple ether and nitrile groups, which can impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
55333-89-6 |
|---|---|
Molekularformel |
C20H36N2O5 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-[3-[3-[3-[3-(3-cyanopropoxy)propoxy]propoxy]propoxy]propoxy]butanenitrile |
InChI |
InChI=1S/C20H36N2O5/c21-9-1-3-11-23-13-5-15-25-17-7-19-27-20-8-18-26-16-6-14-24-12-4-2-10-22/h1-8,11-20H2 |
InChI-Schlüssel |
JGPNLQORWVVQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#N)COCCCOCCCOCCCOCCCOCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
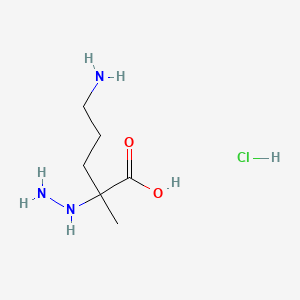
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
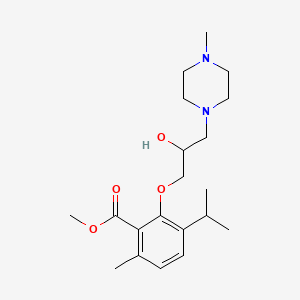


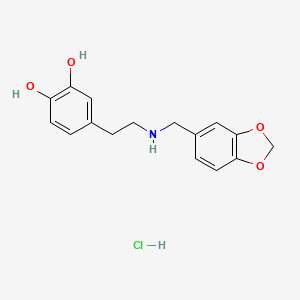
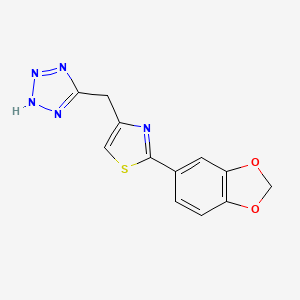
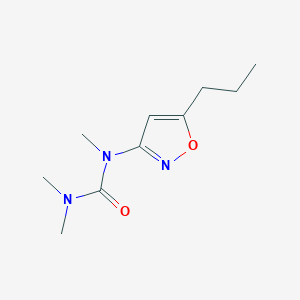
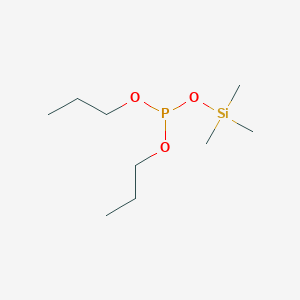
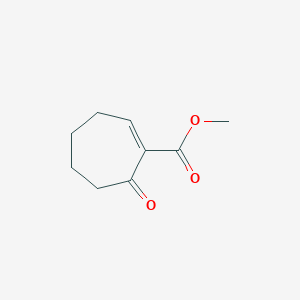
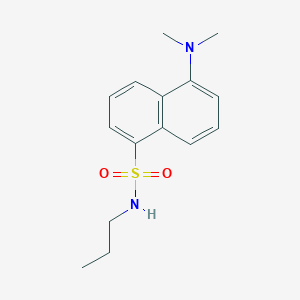
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
